molecular formula C14H11BrN2O B8555641 1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide

1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide

Cat. No. B8555641
M. Wt: 303.15 g/mol
InChI Key: WJWWPWVHQKOSSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide is a useful research compound. Its molecular formula is C14H11BrN2O and its molecular weight is 303.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

4-(2-pyridin-1-ium-1-ylacetyl)benzonitrile;bromide

InChI

InChI=1S/C14H11N2O.BrH/c15-10-12-4-6-13(7-5-12)14(17)11-16-8-2-1-3-9-16;/h1-9H,11H2;1H/q+1;/p-1

InChI Key

WJWWPWVHQKOSSM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C#N.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyanophenacyl bromide (10) (5.02 g, 22.2 mmol) in anhydrous acetonitrile (300 mL) was added pyridine (3.6 mL, 45.3 mmol) at room temperature. The mixture was stirred for 30 minutes. The precipitate was filtrated, washed with acetonitrile (20 mL) and dried under vacuum to give 1-(2-(4-cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide (11) as a white powder (100%). 1H NMR (DMSO-d6) δ 6.56 (s, 2H), 8.21 (m, 6H), 8.76 (t, J=7.8, 1H), 9.03 (d, J=6.6, 2H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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